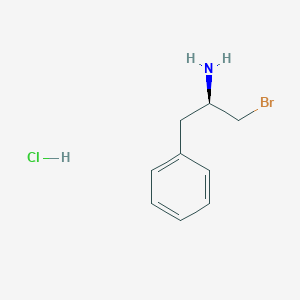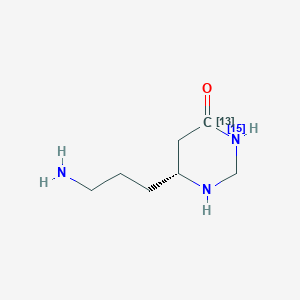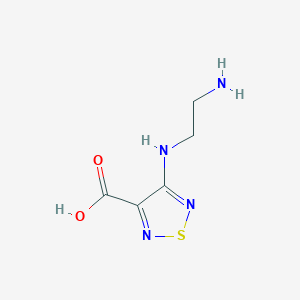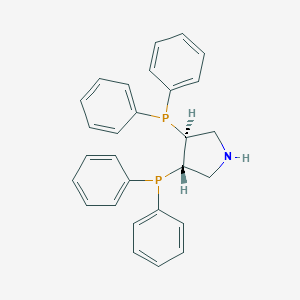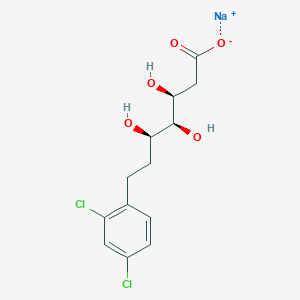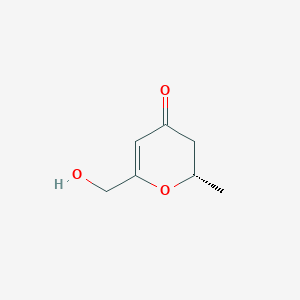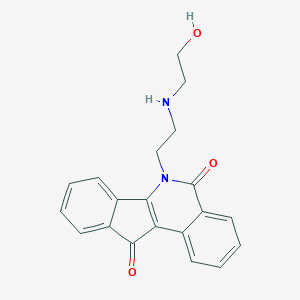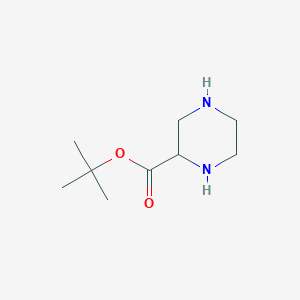![molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1](/img/structure/B115511.png)
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride
Overview
Description
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is characterized by a triazole ring attached to a phenylmethyl group, which is further connected to a hydrazine group. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water .
Preparation Methods
The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium sulfite under nitrogen atmosphere to yield the desired product.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.
Comparison with Similar Compounds
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
- [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
- 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole
- 4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGWKNUHMEHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633470 | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212248-62-9, 154748-67-1 | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212248-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

